5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole

Lipophilicity Drug Design ADME

5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole (CAS 1060817-54-0) is a heterocyclic building block belonging to the 1,2,3-thiadiazole class. It features a chloromethyl group at the 5-position and an isopropyl group at the 4-position of the thiadiazole ring.

Molecular Formula C6H9ClN2S
Molecular Weight 176.67 g/mol
CAS No. 1060817-54-0
Cat. No. B1294013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole
CAS1060817-54-0
Molecular FormulaC6H9ClN2S
Molecular Weight176.67 g/mol
Structural Identifiers
SMILESCC(C)C1=C(SN=N1)CCl
InChIInChI=1S/C6H9ClN2S/c1-4(2)6-5(3-7)10-9-8-6/h4H,3H2,1-2H3
InChIKeyJNDHFJBHXNJEER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole (CAS 1060817-54-0) — An Overview for Procurement and Research


5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole (CAS 1060817-54-0) is a heterocyclic building block belonging to the 1,2,3-thiadiazole class. It features a chloromethyl group at the 5-position and an isopropyl group at the 4-position of the thiadiazole ring . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, with documented applications in the synthesis of biologically active molecules [1]. Its key physicochemical properties include a molecular weight of 176.67 g/mol, a calculated LogP of 1.76 to 2.40, and an aqueous solubility of 0.624 mg/mL [2].

Why 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole Cannot Be Casually Substituted


The specific substitution pattern of 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole—namely, the 5-chloromethyl and 4-isopropyl groups on the 1,2,3-thiadiazole core—is critical for its reactivity and potential biological activity. The chloromethyl group serves as a key electrophilic handle for further derivatization via nucleophilic substitution, while the isopropyl group influences the molecule's lipophilicity (LogP 1.76–2.40) and, consequently, its membrane permeability and pharmacokinetic profile . In contrast, analogs lacking this specific substitution pattern—such as unsubstituted 1,2,3-thiadiazole or 4-methyl-1,2,3-thiadiazole—exhibit markedly different physicochemical properties and reactivity profiles, making them unsuitable for applications that require the precise steric and electronic characteristics of this compound [1]. The following evidence guide details the quantifiable differentiators that support the selection of this specific compound over its closest analogs.

Quantitative Evidence Guide for 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole


Lipophilicity Comparison: LogP of 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole vs. Unsubstituted 1,2,3-Thiadiazole

The lipophilicity of 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole is significantly higher than that of the unsubstituted 1,2,3-thiadiazole core. The target compound exhibits a calculated LogP of 1.76 to 2.40 , whereas the parent 1,2,3-thiadiazole has a predicted LogP of approximately -0.1 [1]. This difference is attributable to the presence of the lipophilic isopropyl and chloromethyl substituents.

Lipophilicity Drug Design ADME

Synthetic Utility: Nucleophilic Substitution Yield Comparison

The 5-chloromethyl group of 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole is a key reactive site for nucleophilic substitution. In a documented reaction with diphenylmethanethiol, the target compound yielded 47% of the desired 5-(benzhydrylthiomethyl)-4-isopropyl-1,2,3-thiadiazole product after 3.0 hours [1]. This moderate yield provides a benchmark for reaction optimization and compares favorably to the low yields often reported for analogous 5-chloro-1,2,3-thiadiazole intermediates synthesized via traditional routes [2].

Synthetic Chemistry Nucleophilic Substitution Reaction Yield

Physicochemical Profile: Solubility and Stability

The compound exhibits an aqueous solubility of 0.624 mg/mL (0.00353 mol/L) [1]. While specific solubility data for closely related analogs are not readily available, this value provides a critical parameter for formulation development and in vitro assay design. Additionally, the compound requires storage at 2-8°C under an inert atmosphere to maintain stability [2], a common requirement for chloromethyl-containing heterocycles.

Solubility Formulation Storage Stability

Optimal Application Scenarios for 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole Based on Quantitative Evidence


Scaffold for Cell-Permeable Probes and CNS-Targeted Ligands

With a LogP range of 1.76–2.40, 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole possesses lipophilicity characteristics that are favorable for crossing biological membranes, including the blood-brain barrier . This makes it a suitable starting scaffold for designing probes or drug candidates intended for intracellular or CNS targets, where membrane permeability is a critical requirement [1].

Synthetic Intermediate for Thioether-Linked Conjugates

The chloromethyl group at the 5-position provides a reactive electrophilic site for nucleophilic substitution with thiols and other nucleophiles [2]. The documented 47% yield in a model reaction with diphenylmethanethiol demonstrates the feasibility of using this compound to generate thioether-linked conjugates, a common strategy in medicinal chemistry for linking pharmacophores or attaching reporter groups [3].

Building Block for Agrochemical Discovery

The compound is structurally related to known agrochemical intermediates and has been described as a key building block for the development of novel pesticides and herbicides [4]. Its moderate lipophilicity and reactive chloromethyl handle make it amenable to the structural modifications typically required in agrochemical lead optimization programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Chloromethyl)-4-isopropyl-1,2,3-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.